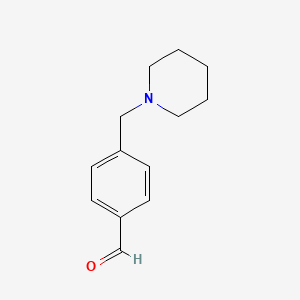

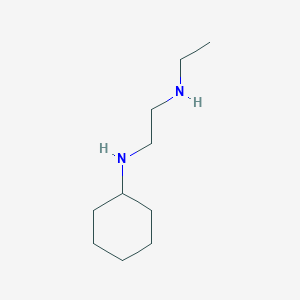

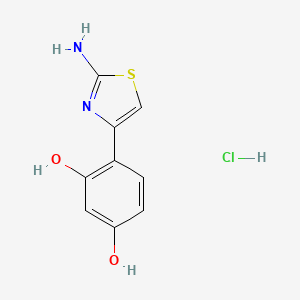

![molecular formula C14H9Cl3O3 B1277084 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid CAS No. 938315-53-8](/img/structure/B1277084.png)

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid, is a chlorinated benzoic acid derivative. While the specific compound is not directly studied in the provided papers, related compounds with chlorinated benzoic acid moieties have been synthesized and characterized, indicating the relevance of such structures in various biological and chemical applications.

Synthesis Analysis

The synthesis of chlorinated benzoic acid derivatives can involve multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, as demonstrated in the scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors . This process highlights the complexity and the careful control required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acid derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and single crystal X-ray structural analysis. For instance, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was characterized, and its structure was stabilized by intramolecular hydrogen bonds . Similarly, the crystal structure of 2-Amino-5-chloropyridine–benzoic acid revealed interactions between molecules forming hydrogen-bonded chains .

Chemical Reactions Analysis

Chlorinated benzoic acid derivatives can participate in various chemical reactions, including interactions with DNA and other molecules. The compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was found to intercalate with DNA, causing hypochromism and a red shift, indicating a strong interaction . These interactions are crucial for understanding the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acid derivatives are influenced by their molecular structure. The presence of chloro groups can affect the acidity, solubility, and reactivity of the benzoic acid moiety. For example, the antimicrobial activity of thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid was found to vary widely depending on the nature and position of the substituents on the benzene ring . This suggests that the physical and chemical properties of these compounds can be fine-tuned for specific applications.

科学研究应用

Plant Growth Regulation

Research by Pybus, Smith, Wain, and Wightman (1959) delved into the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including derivatives similar to 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid. Their study, using wheat cylinder, pea segment, and pea curvature tests, found that certain chloro-substituted benzoic acids displayed significant plant growth-regulating properties. The research emphasized the role of chlorine substitution in enhancing this activity (Pybus et al., 1959).

Synthesis of SGLT2 Inhibitors

Zhang, Ma, Shan, Zhang, Li, and Liu (2022) detailed a novel industrial process scale-up for synthesizing key intermediates in the manufacturing of therapeutic SGLT2 inhibitors, a class of drugs used in diabetes therapy. Their process included steps like nitration and bromination, relevant to the synthesis of compounds like 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid, demonstrating its potential application in pharmaceutical synthesis (Zhang et al., 2022).

Analgesic and Antiplatelet Activity

A study by Caroline et al. (2019) synthesized and evaluated a compound closely related to 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid. They explored its potential as a ligand for the human cyclooxygenase-2 receptor, demonstrating its effectiveness as an analgesic and antiplatelet agent with minimal toxicity, thus highlighting the medical applications of similar compounds (Caroline et al., 2019).

Antimicrobial Activity

Chaitanya, Guguloth, Damodhar, and An (2017) reported the synthesis and characterization of substituted derivatives including 5-chloro-2-[(chloroacetyl)amino]benzoic acid. Their research revealed significant potential antimicrobial activity against various pathogens, indicating the possible use of similar compounds in antimicrobial applications (Chaitanya et al., 2017).

安全和危害

属性

IUPAC Name |

5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O3/c15-9-3-4-13(11(5-9)14(18)19)20-7-8-1-2-10(16)6-12(8)17/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWWUUJBJQZCPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

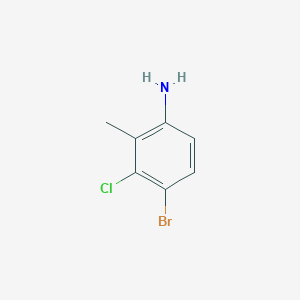

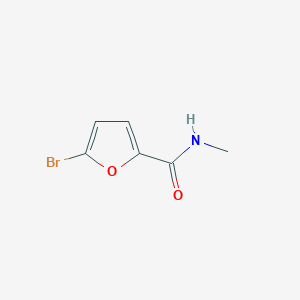

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)

![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)